![molecular formula C9H5F3S B11815404 2-(Trifluoromethyl)benzo[B]thiophene CAS No. 109272-30-2](/img/structure/B11815404.png)
2-(Trifluoromethyl)benzo[B]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzo[B]thiophene is an organic compound with the molecular formula C9H5F3S. It is a derivative of benzothiophene, where a trifluoromethyl group is attached to the second position of the benzothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[B]thiophene can be achieved through several methods. One common approach involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. This reaction typically requires the presence of a base such as triethylamine and is conducted under microwave irradiation at elevated temperatures .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and catalytic processes are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)benzo[B]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzothiophenes, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)benzo[B]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)benzo[B]thiophene varies depending on its application. In biological systems, it interacts with specific molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, leading to anti-inflammatory and immunoregulatory effects . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)benzo[B]thiophene can be compared with other fluorinated thiophenes and benzothiophenes:
2-Fluorobenzo[B]thiophene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiophene: Lacks the benzene ring, resulting in different electronic properties and uses.
Benzothiophene: The parent compound without any fluorine substitution.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and distinct reactivity, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
109272-30-2 |
|---|---|
Formule moléculaire |
C9H5F3S |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H |
Clé InChI |
VDGFPDPLCSLSAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




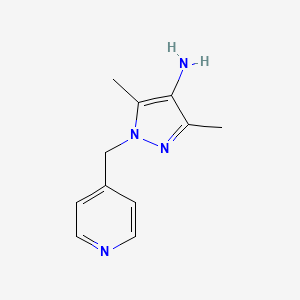
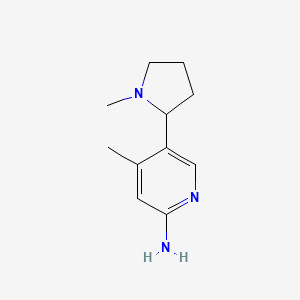
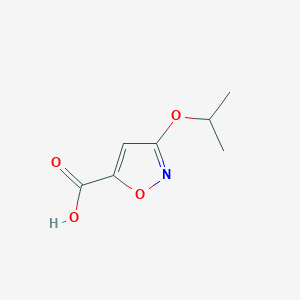
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
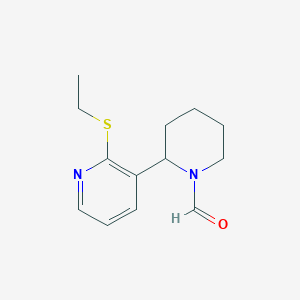

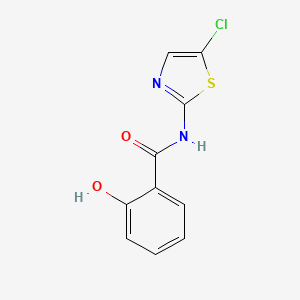
![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)

